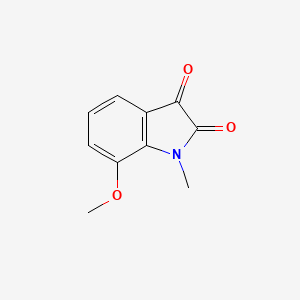

7-methoxy-1-methyl-1H-Indole-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

7-methoxy-1-methylindole-2,3-dione |

InChI |

InChI=1S/C10H9NO3/c1-11-8-6(9(12)10(11)13)4-3-5-7(8)14-2/h3-5H,1-2H3 |

InChI Key |

VZQGDVPRRFXAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2OC)C(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 1 Methyl 1h Indole 2,3 Dione and Analogues

Classical Approaches to Isatin (B1672199) Synthesis Relevant to Substituted Indole-2,3-diones

The foundational methods for constructing the isatin core have been established for over a century and remain relevant in modern organic synthesis. These classical routes typically involve the cyclization of aniline (B41778) derivatives.

Sandmeyer Procedure and its Modern Adaptations

The Sandmeyer isatin synthesis, first reported in 1919, is a two-step procedure commencing from an aniline. wikipedia.org The initial step involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization of this intermediate yields the isatin. wikipedia.org For the synthesis of a 7-methoxy substituted isatin, 2-methoxyaniline would be the logical starting material.

The classical Sandmeyer procedure often utilizes concentrated sulfuric acid for the cyclization step. However, modern adaptations have explored the use of other acids to improve yields and accommodate a broader range of substrates, particularly those with high lipophilicity where solubility in sulfuric acid is poor. Methanesulfonic acid has been shown to be a beneficial alternative, in some cases providing improved yields of isatins. lookchem.com

Table 1: Comparison of Classical vs. Modern Acid Catalysts in Sandmeyer Isatin Synthesis

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid | Heating at elevated temperatures (e.g., 80-90°C) | Readily available and inexpensive. | Harsh reaction conditions, poor solubility for some substrates. |

| Methanesulfonic Acid | Heating at elevated temperatures (e.g., 80°C) | Better solubility for lipophilic substrates, potentially higher yields. | More expensive than sulfuric acid. |

Stolle and Martinet Synthesis Routes

The Stolle synthesis provides an alternative route to N-substituted isatins. This method involves the condensation of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride, to yield the N-substituted isatin. nih.gov To synthesize 7-methoxy-1-methyl-1H-indole-2,3-dione directly, N-methyl-2-methoxyaniline would be the required starting material. The Stolle synthesis is particularly useful for preparing N-aryl and N-alkyl isatins.

The Martinet synthesis , on the other hand, involves the reaction of an aniline with an ester of mesoxalic acid to form a dioxindole, which can then be oxidized to the corresponding isatin. wikipedia.org This method is effective for producing substituted isatins, and the use of a substituted aniline like 2-methoxyaniline would be the entry point for the synthesis of the 7-methoxyisatin core.

Gassman Indole (B1671886) Synthesis Related Methodologies

The Gassman indole synthesis is a one-pot reaction that typically yields 3-alkylthioindoles from anilines. wikipedia.orgchempedia.info While not a direct synthesis of isatins, it is a relevant methodology as it can be adapted to produce oxindoles, which are immediate precursors to isatins. The synthesis involves the reaction of an N-chloroaniline with a β-keto sulfide, followed by a base-induced rearrangement and cyclization. wikipedia.org The resulting 3-methylthiooxindole can then be converted to the corresponding isatin.

A critical consideration for the Gassman synthesis in the context of this compound is the nature of the aniline substrate. The reaction is known to be less effective with electron-rich anilines, such as 4-methoxyaniline, which may present challenges when using 2-methoxyaniline as a starting material. wikipedia.org

Contemporary and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry has seen a shift towards the development of more efficient, selective, and environmentally friendly methods. This trend is also evident in the synthesis of isatins, with palladium-catalyzed and electrochemical techniques emerging as powerful alternatives to classical approaches.

Palladium-Catalyzed Synthesis and Functionalizations

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in the formation and functionalization of the isatin scaffold is an active area of research. Palladium-catalyzed reactions offer mild reaction conditions and high functional group tolerance.

For the synthesis of this compound, palladium-catalyzed methods can be employed for both the formation of the isatin core and the subsequent N-methylation. For instance, palladium-catalyzed intramolecular C-H amination of N-aryl-α-ketoamides can provide a direct route to the isatin ring system.

Furthermore, palladium-catalyzed N-methylation of a pre-formed 7-methoxyisatin represents a highly efficient method for the introduction of the methyl group at the indole nitrogen. These reactions often utilize a palladium catalyst in combination with a suitable methylating agent.

Table 2: Examples of Palladium-Catalyzed Reactions in Isatin Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Reference |

| C-H Functionalization | Pd(OAc)₂ / Ligand | Substituted Isatin | Functionalized Isatin | scielo.br |

| N-Methylation | Palladium Acetate / Ligand | Nitroarene | N-methyl-arylamine | semanticscholar.org |

| Nucleomethylation | Pd(TFA)₂ / Xantphos | 2-Alkynylanilide | 3-Methylindole | semanticscholar.orgnih.gov |

These palladium-catalyzed methods offer a versatile and powerful toolkit for the synthesis of complex isatin derivatives like this compound, often with high selectivity and yields.

Electrochemical Synthesis Techniques

Electrochemical synthesis is gaining increasing attention as a green and sustainable alternative to traditional chemical methods. By using electricity as a "reagent," electrosynthesis can often avoid the use of harsh or toxic reagents and minimize waste generation.

The synthesis of N-methylisatins has been successfully achieved through electrochemical methods. In a notable example, the electroreduction of isatin in the presence of methyl iodide in a solution of dry N,N-dimethylformamide (DMF) with sodium perchlorate (B79767) as the electrolyte resulted in the formation of N-methylisatin in quantitative molar yield and high current efficiency. nih.govacs.orgconicet.gov.ar This approach offers a clean and efficient way to achieve the N-methylation of the isatin core.

Table 3: Electrochemical Synthesis of N-Methylisatin

| Starting Material | Methylating Agent | Solvent/Electrolyte | Product | Molar Yield | Current Efficiency | Reference |

| Isatin | Methyl Iodide | DMF / NaClO₄ | N-Methylisatin | Quantitative | 100% (in absence of added H₂O) | nih.govacs.orgconicet.gov.ar |

This electrochemical N-methylation could be directly applied to 7-methoxyisatin to produce the target compound, this compound, in a highly efficient and environmentally friendly manner. The broader application of electrochemical methods to the synthesis of the substituted isatin core itself is an area of ongoing research.

Biocatalytic Approaches

Biocatalysis offers an environmentally conscious alternative to traditional chemical synthesis. In the context of indole-2,3-dione synthesis, enzymatic oxidation of the indole core is a key strategy. Unspecific peroxygenases (UPOs) have been shown to readily convert indole and its derivatives. The proposed mechanism involves the initial oxidation of the indole molecule to form a corresponding indole-2,3-epoxide. This reactive intermediate can then undergo further transformations to yield the desired dione (B5365651) structure. While this approach is promising for generating the core isatin scaffold, control over substrate specificity and product yield remains an active area of research. For example, some enzymatic systems, like those using naphthalene (B1677914) dioxygenase, can convert indole into cis-indole-2,3-dihydrodiol, which spontaneously eliminates water to form indoxyl. Further oxidation is then required to reach the indole-2,3-dione state.

Another avenue involves peroxidase-catalyzed reactions. Studies using soybean peroxidase (SBP) have demonstrated the coupling of indole monomers, suggesting that the enzyme facilitates oxidation at the 2 and 3 positions of the indole ring. thieme-connect.com This highlights the potential of enzymatic systems to directly functionalize the pyrrole (B145914) ring of the indole nucleus, which is a critical step in the formation of the dione moiety.

Ortho-Metalation Strategies for Substituted Anilines

Directed ortho-metalation (DoM) is a powerful and highly regioselective technique for the functionalization of aromatic rings, and it has been effectively applied to the synthesis of isatins from substituted anilines. wikipedia.orgnih.gov The strategy relies on the use of a directing metalation group (DMG) on the aniline nitrogen, which complexes with an organolithium reagent (typically n-butyllithium or s-butyllithium) and directs deprotonation exclusively at the adjacent ortho position. wikipedia.orgnih.govrsc.org

The general procedure involves the following steps:

Protection of the Aniline: The amino group of a substituted aniline is first protected with a suitable DMG. Common protecting groups include pivaloyl (Piv) and t-butoxycarbonyl (Boc), which are effective at directing lithiation. wikipedia.orgrsc.org

Ortho-Lithiation: The N-protected aniline is treated with a strong organolithium base. The DMG chelates the lithium cation, leading to the selective abstraction of a proton from the ortho C-H bond and the formation of an ortho-lithiated species. nih.gov

Electrophilic Quench: The resulting aryllithium intermediate is then treated with a suitable electrophile, such as diethyl oxalate. This introduces the α-ketoester side chain necessary for the isatin ring. wikipedia.org

Deprotection and Cyclization: Finally, the protecting group is removed, and the intermediate undergoes acid-catalyzed cyclization to yield the final indole-2,3-dione product. wikipedia.orgrsc.org

This method is particularly advantageous for preparing isatins with specific substitution patterns on the benzene (B151609) ring, as the regiochemical outcome is reliably controlled by the position of the DMG. wikipedia.org

Specific Approaches for this compound Construction

The synthesis of the target molecule, this compound, requires specific methods for introducing the C-7 methoxy (B1213986) group and the N-1 methyl group in a controlled manner.

Strategies for Regioselective Methoxy Introduction at C-7 Position

Achieving regioselective introduction of a methoxy group at the C-7 position of the indole nucleus is a significant challenge due to the inherent reactivity of the C-2 and C-3 positions. nih.gov Strategies to overcome this often rely on either starting with a pre-functionalized precursor or employing directing group chemistry.

One of the most straightforward methods is to begin the synthesis with an aniline that already contains the desired substitution pattern. For the synthesis of a 7-methoxy isatin, 2-methoxyaniline serves as an ideal starting material. Using this precursor in a classical isatin synthesis, such as the Sandmeyer process, leads directly to the formation of 7-methoxy-1H-indole-2,3-dione. The Sandmeyer synthesis involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid (e.g., sulfuric acid) to the isatin. researchgate.netorganic-chemistry.org

For more complex indole structures, modern transition-metal-catalyzed C-H functionalization offers a powerful alternative. Directing groups installed on the indole nitrogen can steer catalysts to functionalize the otherwise unreactive C-7 position. For example, an N-pivaloyl group has been shown to be highly effective in directing rhodium catalysts to achieve C-7 alkenylation and alkylation with excellent regioselectivity. wikipedia.orgrsc.orguwindsor.ca While not a direct methoxylation, such C-H activation strategies open pathways for introducing various functional groups at C-7, which could then be converted to a methoxy group.

| Strategy | Starting Material | Key Reagents/Catalysts | Outcome |

| Classical Synthesis | 2-Methoxyaniline | Chloral hydrate, Hydroxylamine, H₂SO₄ | Direct formation of 7-methoxy-1H-indole-2,3-dione |

| C-H Functionalization | N-Pivaloyl Indole | Rhodium catalyst, Acrylates/Styrenes | Regioselective C-7 functionalization |

N-Methylation Methodologies for Indole-2,3-diones

Once the 7-methoxy-1H-indole-2,3-dione core is synthesized, the final step is the methylation of the indole nitrogen (N-1). A variety of methodologies exist for this transformation, with a modern emphasis on environmentally benign reagents.

A highly effective and widely used method employs dimethyl carbonate (DMC) as a green methylating agent. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mixture is heated to reflux, and the reaction generally proceeds to completion within a few hours, providing the N-methylated product in high yield. This method is suitable for large-scale production due to the low toxicity and favorable environmental profile of DMC compared to traditional methylating agents like methyl iodide or dimethyl sulfate.

The mechanism of N-methylation using DMC can be influenced by the choice of catalyst. With a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction proceeds cleanly to form the N-methylated indole. However, other catalysts might lead to competing side reactions.

Phase-transfer catalysis (PTC) provides another efficient method for the N-alkylation of isatins. This technique involves using a brominated alkylating agent in a solvent like DMF in the presence of a phase-transfer catalyst, which facilitates the reaction between reactants in different phases, often leading to good yields.

| Methylating Agent | Catalyst/Base | Solvent | Key Features |

| Dimethyl Carbonate (DMC) | K₂CO₃ or DABCO | DMF | Environmentally friendly, high yield, suitable for scale-up. |

| Bromoalkane | Phase-Transfer Catalyst | DMF | Good yields under PTC conditions. |

Multi-Component Reactions in the Synthesis of Related Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. researchgate.net They are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While not always used for the direct synthesis of simple isatins, MCRs are instrumental in building more complex indole-fused heterocyclic scaffolds. researchgate.netuwindsor.ca

For example, MCRs have been developed for the modular assembly of indole-fused seven-membered heterocycles. uwindsor.ca In one such process, indole, formaldehyde (B43269), and an amino hydrochloride can be rapidly assembled to create indole-fused oxadiazepines. researchgate.net These reactions showcase the utility of the indole nucleus as a building block in convergent synthetic strategies. Another approach involves the Ugi MCR, which can be used to assemble the indole core itself from simple precursors like anilines, glyoxal, formic acid, and isocyanides. nih.gov

These strategies highlight the versatility of the indole scaffold in complex molecule synthesis and provide pathways to novel derivatives that would be difficult to access through traditional linear syntheses.

Conversion of Indoles to Indole-2,3-diones via Bromination and Oxidation

A direct and efficient method for converting an existing indole scaffold into an indole-2,3-dione involves a one-pot bromination and oxidation sequence. A particularly effective reagent system for this transformation is N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO).

The reaction is typically performed by heating the indole with NBS in DMSO. The process is believed to proceed through the initial bromination of the indole at the C-3 position, followed by oxidation facilitated by the DMSO solvent to form the vicinal dicarbonyl functionality of the isatin. The reaction is often conducted at elevated temperatures (e.g., 60-80°C) to ensure the removal of generated hydrogen bromide, which can interfere with the reaction. This method has been successfully applied to a range of indole derivatives, including 1-alkylindoles, to produce the corresponding isatins in good to excellent yields.

More recent developments include halide-catalyzed oxidation protocols using safer terminal oxidants. For instance, the use of oxone in the presence of a halide catalyst represents a green and general method for various indole oxidations, including the conversion to 2-oxindoles, which are closely related to isatins. Additionally, electrochemical methods have been developed where 3-substituted indoles are oxidized to 2-oxindoles in the presence of potassium bromide, proceeding through an electrochemically generated bromine intermediate.

| Oxidation Method | Reagents | Key Features |

| NBS/DMSO Oxidation | N-Bromosuccinimide, Dimethyl Sulfoxide | One-pot conversion, good to excellent yields. |

| Halide-Catalyzed Oxidation | Oxone, Halide catalyst | Green chemistry approach, uses a safer oxidant. |

| Electrochemical Oxidation | Potassium Bromide, Electricity | Avoids stoichiometric chemical oxidants. |

Challenges and Advancements in Regioselectivity and Yield Optimization

The substitution pattern of the final isatin product is determined by the choice of the initial aniline derivative. For 7-methoxy-1H-indole-2,3-dione, a common starting material is 3-methoxyaniline. However, the use of a meta-substituted aniline introduces a significant challenge in regioselectivity during the crucial cyclization step. The reaction can theoretically proceed to form two different regioisomers: the desired 7-methoxyisatin and the undesired 5-methoxyisatin. wright.edu

Research into related cyclization reactions, such as the Fischer indole synthesis, has shown that substituents at the meta-position of the phenyl ring can sterically hinder the reaction at the adjacent ortho-position. nih.gov This steric effect often directs the cyclization towards the para-position, which can lead to the 5-substituted isomer being the major product, thereby lowering the yield of the desired 7-substituted analogue. The electronic properties of the substituent also play a role, but steric hindrance is a critical factor in determining the final product ratio. nih.gov

Furthermore, once the 7-methoxyisatin core is formed, the methoxy group at the C7 position can exert its own steric influence on subsequent reactions. It can impede the approach of reagents to the adjacent C6 position, making further functionalization at that site difficult. nih.gov This control of functionalization is a key consideration in the synthesis of more complex analogues.

| Precursor | Reaction Pathway | Product | Outcome |

|---|---|---|---|

| 3-Methoxyaniline | Cyclization at C2 (ortho) | 7-Methoxy-1H-indole-2,3-dione | Desired Product |

| Cyclization at C6 (para) | 5-Methoxy-1H-indole-2,3-dione | Potential Major Byproduct |

Byproduct formation is a significant issue that can drastically reduce the yield and complicate the purification of the target compound. These byproducts can arise during both the formation of the isatin ring and the subsequent N-methylation step.

In classical isatin syntheses like the Sandmeyer method, the cyclization of the isonitrosoacetanilide intermediate is achieved using concentrated strong acids, typically sulfuric acid. wright.eduirapa.org These harsh conditions can lead to a variety of side reactions, particularly when the aniline ring is activated by an electron-donating group like a methoxy substituent. Potential byproducts include sulfonated compounds, polymeric tars from degradation, and products resulting from the cleavage of the methoxy group. wright.edu Mitigation strategies involve replacing concentrated sulfuric acid with alternative cyclization agents such as polyphosphoric acid or trifluoromethanesulfonic acid, which can promote the desired ring closure under milder conditions and with higher purity. google.com

| Synthetic Step | Potential Byproduct(s) | Mitigation/Optimization Strategy | Reference |

|---|---|---|---|

| Isatin Ring Cyclization (e.g., Sandmeyer) | 5-Methoxy-1H-indole-2,3-dione (Regioisomer) | Use of regioselective synthetic routes (e.g., Gassman method). | irapa.org |

| Sulfonated products, polymers, ether cleavage products | Use of milder cyclization agents like polyphosphoric acid instead of concentrated H₂SO₄. | google.com | |

| N-Methylation | Unreacted 7-methoxyisatin, O-methylated isomers | Optimize base and solvent (e.g., K₂CO₃ in DMF); employ microwave-assisted synthesis for faster reaction and higher yields. | mdpi.comresearchgate.net |

Chemical Reactivity and Derivatization Pathways of 7 Methoxy 1 Methyl 1h Indole 2,3 Dione

Reactions at the Indole-2,3-dione Core

The indole-2,3-dione nucleus is a versatile scaffold for chemical synthesis. uevora.pt The presence of the electron-donating 7-methoxy group and the N-methylation at position 1 influences the regioselectivity and reactivity of the core structure compared to unsubstituted isatin (B1672199). The primary sites of reaction are the aromatic ring, the carbonyl groups at C-2 and C-3, and the amide bond within the five-membered ring.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene (B151609) ring of the isatin core is capable of undergoing electrophilic aromatic substitution. The regiochemistry of these substitutions is directed by the existing substituents. For 7-methoxy-1-methyl-1H-indole-2,3-dione, the powerful electron-donating methoxy (B1213986) group at C-7, along with the deactivating influence of the dicarbonyl system, primarily directs incoming electrophiles. In general, isatin itself undergoes electrophilic substitution at the C-5 and C-7 positions. researchgate.net The presence of the methoxy group at C-7 in this compound would further activate the ring, with the substitution pattern being influenced by the interplay between the activating methoxy group and the deactivating dione (B5365651) moiety.

Nucleophilic Additions to Carbonyls (C-2 and C-3)

The two carbonyl groups of the indole-2,3-dione core exhibit different reactivity. The C-3 keto-carbonyl group is particularly reactive and behaves like a typical ketone, readily undergoing nucleophilic addition and condensation reactions. nih.gov The C-2 amide carbonyl is less electrophilic due to resonance with the nitrogen lone pair but can still be attacked by strong nucleophiles, often leading to ring-opening. researchgate.net

The C-3 carbonyl of this compound readily reacts with hydrazine (B178648) derivatives to form hydrazones and thiosemicarbazones. The condensation with thiosemicarbazide (B42300) is a well-established reaction for isatin derivatives, yielding isatin-β-thiosemicarbazones. nih.govreactionbiology.com This reaction is typically carried out by heating an ethanolic solution of the isatin derivative with the corresponding thiosemicarbazide, often with a catalytic amount of acetic acid. researchgate.netjournaljpri.com These derivatives are of significant interest due to their wide range of biological activities. nih.gov

Table 1: Examples of Thiosemicarbazone Formation from Isatin Derivatives

| Isatin Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| Substituted N-aryl isatins | Thiosemicarbazide | Isatin-3-thiosemicarbazones | nih.gov |

| Isatin | N4-substituted thiosemicarbazides | N4-substituted isatin-3-thiosemicarbazones | researchgate.net |

Schiff Bases: Condensation of the reactive C-3 carbonyl group of this compound with various primary amines yields Schiff bases. nih.govqu.edu.qa These reactions are typically catalyzed by acid and involve the formation of an imine bond. if-pan.krakow.pl The synthesis often involves refluxing the isatin derivative with the amine in a solvent like ethanol. nih.gov

Mannich Bases: While Mannich reactions often occur at the N-H of the isatin ring, the N-methylation in this compound blocks this position. if-pan.krakow.pl However, Mannich bases can be formed from Schiff bases derived from isatin. nih.govresearchgate.net In these cases, the Schiff base is reacted with formaldehyde (B43269) and a secondary amine, such as piperidine (B6355638) or morpholine, to introduce an aminomethyl group. nih.govscience.gov

Table 2: Synthesis of Schiff and Mannich Bases from Isatin Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Isatin and aromatic amines | - | Schiff Bases | researchgate.net |

| Isatin Schiff bases | Formaldehyde, secondary amines | Mannich Bases | researchgate.net |

| Isatin and p-phenylenediamine | Aromatic aldehydes | Schiff Bases | nih.gov |

The lactam (amide) bond at C-2 of the pyrrolidinone ring is susceptible to cleavage by nucleophiles. This reaction is a characteristic feature of the isatin core, especially when the nitrogen atom is substituted with an electron-withdrawing group. researchgate.net However, even with an N-methyl group, strong nucleophiles can attack the C-2 carbonyl, leading to the opening of the five-membered ring. researchgate.net Nucleophiles such as amines, alcohols, and hydroxide (B78521) ions can induce this ring-opening, yielding derivatives of N-methyl-2-methoxyanthranilic acid. researchgate.netresearchgate.net For instance, reaction with amines leads to the formation of α-ketoamides. researchgate.net This reactivity provides a pathway to highly functionalized anthranilic acid derivatives. rsc.org

Oxidation and Reduction Transformations

The indole-2,3-dione scaffold can undergo both oxidation and reduction, leading to structurally distinct heterocyclic systems.

Oxidation: Oxidation of the isatin ring, typically with oxidizing agents like hydrogen peroxide or chromic acid, results in the cleavage of the C2-C3 bond and formation of an isatoic anhydride (B1165640) derivative. nih.govirapa.orgwikipedia.org In the case of this compound, this would yield N-methyl-6-methoxyisatoic anhydride. This transformation is a key step in the synthesis of various other compounds, including quinolines and herbicides. nih.govirapa.orgguidechem.com

Reduction: The carbonyl groups of the isatin core can be selectively reduced. The more reactive C-3 ketone is typically reduced first. Reduction can lead to a variety of products, including oxindoles (by reduction of the C-3 carbonyl) and eventually to indole (B1671886) derivatives. The specific product depends on the reducing agent and reaction conditions. For instance, the reduction of isatins can form the basis for synthesizing 2-oxindoles. nih.govirapa.org

Table 3: Common Compounds Mentioned

| Compound Name | Systematic Name |

|---|---|

| This compound | This compound |

| Isatin | 1H-Indole-2,3-dione |

| Isatoic anhydride | 2H-3,1-Benzoxazine-2,4(1H)-dione |

| Schiff Base | A compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. |

| Mannich Base | A beta-amino-ketone, which is formed in the aminomethylation of an acidic proton located in the alpha-position of a carbonyl group. |

| Hydrazone | A class of organic compounds with the structure R1R2C=NNH2. |

| Thiosemicarbazone | A derivative of a ketone or aldehyde formed by condensation with thiosemicarbazide. |

| Oxindole (B195798) | Indolin-2-one |

Ring Expansion Reactions

Ring expansion reactions of isatin derivatives provide a valuable route to quinoline (B57606) and quinoxaline (B1680401) scaffolds, which are important structural motifs in medicinal chemistry. For this compound, these transformations typically involve the reaction of the C3-carbonyl group.

One notable example is the reaction with diazomethane (B1218177) or its derivatives, which can lead to the formation of 2,4-quinolinediol (B147529) systems. The reaction of N-substituted isatins with diazomethane has been shown to yield both the expected oxirane and the ring-enlarged 2,4-quinolinediol. Another significant ring expansion is the reaction with o-phenylenediamine, which, upon condensation, yields quinoxaline derivatives.

| Reactant | Product Type | Potential Product from this compound |

| Diazomethane | 2,4-Quinolinediol | 8-methoxy-1-methyl-1H-quinoline-2,4-dione |

| o-Phenylenediamine | Quinoxaline derivative | 6-methoxy-5-methyl-5,10-dihydrophenazine-2,3-dione |

Friedel-Crafts and Aldol (B89426) Condensation Reactions

The electrophilic C3-carbonyl group of this compound readily participates in reactions with nucleophiles, such as aromatic compounds in Friedel-Crafts reactions and enolates in aldol condensations.

In the presence of a Lewis acid catalyst, this compound can react with electron-rich aromatic and heteroaromatic compounds at the C3 position to form 3-substituted-3-hydroxy-1H-indol-2-ones. The electron-donating 7-methoxy group can influence the reactivity and regioselectivity of this reaction.

Aldol condensation of this compound with ketones or other compounds containing an active methylene (B1212753) group typically occurs at the C3 position in the presence of a base. This reaction leads to the formation of 3-substituted-3-hydroxy-1H-indol-2-one derivatives, which can sometimes undergo subsequent dehydration.

| Reaction Type | Reagent Example | Product Type |

| Friedel-Crafts | Benzene with AlCl₃ | 3-hydroxy-7-methoxy-1-methyl-3-phenylindolin-2-one |

| Aldol Condensation | Acetone with a base | 3-hydroxy-3-(2-oxopropyl)-7-methoxy-1-methylindolin-2-one |

Modifications at the N-1 Position

The presence of the N-1 methyl group in this compound limits the typical reactions seen with unsubstituted isatins, such as simple N-alkylation or N-acylation. However, the core principles of modifying this position are foundational to isatin chemistry in general. For isatins lacking an N-1 substituent, this position is readily functionalized.

Alkylation and Acylation Strategies

For a related compound, 7-methoxy-1H-indole-2,3-dione, the N-1 position can be readily alkylated or acylated. Alkylation is typically achieved using an alkyl halide in the presence of a base like potassium carbonate or sodium hydride. Acylation can be performed using an acyl chloride or anhydride, often with a base catalyst. These reactions introduce a wide variety of substituents at the nitrogen atom.

Introduction of Diverse Substituents via N-Functionalization

Beyond simple alkyl and acyl groups, a diverse array of functionalities can be introduced at the N-1 position of an unmethylated isatin core. This includes the introduction of aryl groups, sulfonyl groups, and various protecting groups. These modifications can significantly alter the electronic properties and biological activity of the resulting molecules. The Mannich reaction, for instance, allows for the introduction of aminomethyl groups at the N-1 position.

Functionalization of the Methoxy Group and other Peripheral Substituents

The methoxy group at the C7 position represents another site for potential modification, primarily through demethylation followed by subsequent alkylation.

Demethylation and Alkylation of Oxygen

Demethylation of the 7-methoxy group to the corresponding 7-hydroxy derivative can be accomplished using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting hydroxyl group is a versatile handle for further functionalization. This hydroxyl group can then be re-alkylated with different alkyl halides to introduce a variety of ether linkages at the C7 position. This strategy allows for the synthesis of a library of analogs with modified steric and electronic properties at this position of the indole ring.

| Reaction | Reagent | Product |

| Demethylation | Boron tribromide (BBr₃) | 7-hydroxy-1-methyl-1H-indole-2,3-dione |

| Alkylation | Ethyl iodide (C₂H₅I) | 7-ethoxy-1-methyl-1H-indole-2,3-dione |

Transformations of Other Functional Groups (e.g., Hydroxymethyl to Carboxylic Acid)

While the core reactivity of this compound centers on its dicarbonyl system, transformations of substituents on the aromatic ring are also synthetically important. Although specific literature detailing the oxidation of a hydroxymethyl group to a carboxylic acid on the this compound scaffold is not extensively documented, this transformation follows well-established principles of organic chemistry.

Generally, the oxidation of a benzylic hydroxymethyl group to a carboxylic acid can be achieved in a one- or two-step process.

One-Step Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions can directly convert a primary alcohol to a carboxylic acid.

Two-Step Oxidation: A milder approach involves the initial oxidation of the hydroxymethyl group to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC). The resulting aldehyde can then be further oxidized to the carboxylic acid using reagents such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid).

Role as a Synthetic Intermediate for Complex Heterocycles

This compound is a versatile building block for the synthesis of various complex heterocyclic systems, including medicinally relevant scaffolds like oxindoles, spiro-oxindoles, and other fused ring structures.

2-Oxindoles: The conversion of isatins to 2-oxindoles involves the selective reduction of the C3-ketone. This is a common transformation for the isatin core. nih.gov A standard method involves reaction with hydrazine hydrate (B1144303), often in a polar solvent, which reduces the C3-carbonyl to a methylene group, yielding the corresponding 2-oxindole. google.com For this compound, this reaction would produce 7-methoxy-1-methyl-1H-indol-2(3H)-one.

Spiro-Oxindoles: The spirooxindole framework is a privileged structure found in numerous natural products. nih.gov A powerful method for their synthesis from isatins is the 1,3-dipolar cycloaddition reaction. nih.gov This pathway involves the in situ generation of an azomethine ylide from the isatin derivative and an α-amino acid (such as sarcosine). This dipole then reacts with a suitable dipolarophile (an alkene or alkyne) to construct the spirocyclic system at the C3 position.

The reaction of this compound with sarcosine (B1681465) would generate a transient azomethine ylide, which can be trapped by various dipolarophiles to afford a diverse range of spiro-pyrrolidinyl-oxindoles. This multicomponent reaction is highly efficient for creating molecular complexity in a single step. beilstein-journals.org

| Dipolarophile | Reagents & Conditions | Product |

| (E)-Chalcone | Sarcosine, Methanol (B129727), Reflux | Spiro[indole-3,2'-pyrrolidine] derivative |

| Dimethyl acetylenedicarboxylate | Proline, Acetonitrile (B52724), Reflux | Spiro[indole-3,2'-dihydropyrrole] derivative |

| Maleimide | Phenylalanine, Ethanol, Reflux | Spiro[indole-3,2'-pyrrolidine-dione] derivative |

Tryptanthrin (B1681603) Analogues: Tryptanthrin is an indole quinazoline (B50416) alkaloid known for a range of biological activities. nih.gov The most efficient synthetic route to tryptanthrin analogues involves the condensation of an isatin derivative with an isatoic anhydride. thieme-connect.comarkat-usa.org In this reaction, this compound would react with isatoic anhydride, typically in the presence of a hindered base like triethylamine (B128534) or using a coupling reagent such as diisopropylcarbodiimide (DIC), to construct the fused quinazoline ring system. thieme-connect.com This would yield the corresponding 7-methoxy-1-methyl-tryptanthrin analogue.

Indirubin (B1684374) Analogues: Indirubin, an isomer of indigo, is recognized for its potential as a kinase inhibitor. nih.govresearchgate.net Synthetic routes to indirubin analogues generally rely on the base-catalyzed condensation of an isatin with an indoxyl or a 2-oxindole derivative. nih.govresearchgate.net To synthesize an analogue from this compound, it could be condensed with a suitable partner like 1-methyl-1H-indol-2(3H)-one. The reaction typically proceeds via an aldol-type condensation, where the enolate of the 2-oxindole attacks the C3-carbonyl of the isatin, followed by dehydration to form the characteristic [2,3'-biindolylidene]-2',3-dione core structure.

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines fused to other heterocyclic systems can be achieved through multicomponent reactions where the isatin moiety serves as a key carbonyl component. One established method is a variation of the Friedländer annulation, which constructs a quinoline or pyridine (B92270) ring. organic-chemistry.orgnih.gov For instance, a one-pot reaction of an isatin derivative, an aminopyrimidine (like 6-aminouracil), and a compound with an active methylene group can lead to complex fused systems. researchgate.net The reaction of this compound with 6-amino-1,3-dimethyluracil (B104193) would proceed via initial condensation at the C3-ketone, followed by cyclization and aromatization to form the pyrido[2,3-d]pyrimidine (B1209978) ring fused in a spirocyclic fashion to the oxindole core. researchgate.net

Cyclopenta[b]indoles: The cyclopenta[b]indole (B15071945) scaffold is present in many bioactive alkaloids. semanticscholar.org Synthesizing this ring system from this compound would likely require a multi-step approach. A plausible pathway could begin with a Wittig or Horner-Wadsworth-Emmons reaction at the C3-carbonyl to introduce an exocyclic double bond with an attached ester or ketone group, forming a pentadienyl precursor. This intermediate could then undergo a Nazarov cyclization, an acid-catalyzed 4π-electrocyclization, to form the fused five-membered ring, yielding a cyclopenta[b]indol-1-one derivative. semanticscholar.org Various metal catalysts, including gold and palladium, have been employed to facilitate such cyclizations. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the first step in structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-methoxy-1-methyl-1H-indole-2,3-dione would be expected to show distinct signals for each unique proton. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (doublets, triplets, etc.) would confirm their relative positions (H-4, H-5, and H-6). Additionally, two sharp singlets would be anticipated for the methoxy (B1213986) (O-CH₃) and the N-methyl (N-CH₃) groups, with their characteristic chemical shifts providing evidence for their presence.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom. Key signals would include those for the two carbonyl carbons (C2 and C3), which appear at a characteristic downfield shift. Signals for the aromatic carbons, the methoxy carbon, and the N-methyl carbon would also be present, each in a predictable region of the spectrum.

Expected ¹H and ¹³C NMR Data (Illustrative) This table is a hypothetical representation of expected data based on known chemical shift ranges for similar structures.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | 3.2 - 3.5 (singlet) | 25 - 30 |

| C4-H | 7.0 - 7.5 (doublet) | 110 - 120 |

| C5-H | 7.2 - 7.8 (triplet) | 120 - 140 |

| C6-H | 6.8 - 7.2 (doublet) | 110 - 120 |

| O-CH₃ | 3.8 - 4.1 (singlet) | 55 - 60 |

| C2=O | - | 180 - 190 |

| C3=O | - | 155 - 165 |

| C3a | - | 115 - 125 |

| C7 | - | 145 - 155 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the signals from ¹H and ¹³C NMR and establish the bonding framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, H-6), confirming their connectivity in the ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would allow for the unambiguous assignment of which proton signal corresponds to which carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

Advanced NMR Experiments for Conformational and Dynamic Studies

Beyond basic structural assignment, advanced NMR experiments can probe the three-dimensional shape (conformation) and dynamic processes within the molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximities between protons. For instance, a NOESY experiment could show a correlation between the N-methyl protons and the H-7 proton, providing information about the preferred orientation of the N-methyl group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₉NO₃), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Expected HRMS Data

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₀H₉NO₃ | [M+H]⁺ | 192.0604 |

| C₁₀H₉NO₃ | [M+Na]⁺ | 214.0423 |

Fragmentation Pathways and Mechanistic Insights

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses of small neutral molecules. A primary fragmentation pathway for isatin (B1672199) derivatives is the loss of a carbonyl group (CO). Therefore, one would expect to see sequential losses of CO from the molecular ion, providing valuable clues to the core isatin structure. The stability of the resulting fragment ions can also offer mechanistic insights into the molecule's gas-phase chemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the functional groups and electronic properties of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The most prominent peaks would arise from the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651) moiety. Typically, α,β-diketones show two distinct C=O stretching frequencies. The C2-carbonyl group, being part of an amide-like system, would likely absorb at a lower wavenumber compared to the C3-carbonyl group. For related isatin structures, these bands are often observed in the range of 1730-1770 cm⁻¹ for the C3-ketone and 1680-1720 cm⁻¹ for the C2-amide carbonyl.

The presence of the aromatic ring will be evidenced by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations typically above 3000 cm⁻¹. The methoxy group (-OCH₃) would show a characteristic C-O stretching band around 1020-1250 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ range. The N-methyl group would also contribute to the C-H stretching region and may have a characteristic C-N stretching vibration.

A comparative analysis with similar indole (B1671886) structures can provide a more precise estimation of these vibrational frequencies. For instance, the IR spectrum of 1-methylindole (B147185) shows C-H stretching vibrations for unsaturated and saturated carbons around 3050 cm⁻¹ and 2950 cm⁻¹, respectively. scielo.org.za

Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C3-Carbonyl (Ketone) | C=O Stretch | 1730 - 1770 |

| C2-Carbonyl (Amide) | C=O Stretch | 1680 - 1720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methoxy (C-O) | C-O Stretch | 1020 - 1250 |

| Methyl (C-H) | C-H Stretch | 2850 - 2960 |

Note: The values in this table are predicted based on typical ranges for these functional groups and data from analogous compounds.

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole-2,3-dione core of this compound acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light. The conjugated system, encompassing the benzene ring and the α,β-diketone, gives rise to characteristic electronic transitions.

Typically, indole derivatives exhibit strong absorption bands in the UV region. These absorptions are generally attributed to π → π* transitions within the aromatic system. The presence of the carbonyl groups and the methoxy substituent can influence the wavelength of maximum absorption (λmax). The methoxy group, being an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

For the parent compound, isatin (1H-indole-2,3-dione), UV-Vis spectra show absorption maxima around 250 nm and 300 nm, with a weaker absorption in the visible region that imparts its characteristic orange color. researchgate.net The N-methylation and the 7-methoxy substitution in the target compound are expected to modulate these electronic transitions. The N-methyl group may have a minor electronic effect, while the 7-methoxy group, an electron-donating group, is likely to cause a red shift in the absorption bands.

A detailed chromophoric analysis would involve identifying the specific transitions, such as n → π* transitions associated with the carbonyl groups, which are typically weaker and can be observed at longer wavelengths.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Conjugated aromatic system | 250 - 320 |

Note: These are estimated values and can be influenced by the solvent used for the analysis.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as 7-methyl-1H-indole-2,3-dione, can offer valuable insights into the expected solid-state structure. researchgate.net

For 7-methyl-1H-indole-2,3-dione, single crystal X-ray diffraction reveals a nearly planar molecule. researchgate.net It is anticipated that this compound would also adopt a largely planar conformation due to the rigid, fused ring system. The N-methyl and 7-methoxy groups would be the main substituents extending from this plane. X-ray diffraction would precisely determine the bond distances and angles, confirming the expected geometry of the indole dione core and the orientation of the methyl and methoxy substituents.

Table 3: Crystallographic Data for the Analogous 7-Methyl-1H-indole-2,3-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8114 (10) |

| b (Å) | 3.8832 (4) |

| c (Å) | 24.362 (3) |

| β (°) | 99.055 (5) |

| Volume (ų) | 729.76 (15) |

Source: Lyncee, M.-T. A., et al. (2017). IUCrData, 2, x170378. researchgate.net

The crystal packing of this compound will be governed by various intermolecular interactions. In the case of 7-methyl-1H-indole-2,3-dione, the molecules form dimers through N-H···O hydrogen bonds. researchgate.net However, in this compound, the nitrogen atom is methylated, precluding the formation of such hydrogen bonds.

Therefore, the crystal packing will be primarily dictated by other non-covalent interactions. Van der Waals forces will be significant, and the planar aromatic rings are likely to engage in π-π stacking interactions. In 7-methyl-1H-indole-2,3-dione, parallel slipped π-π stacking is observed with an intercentroid distance of 3.8832 (4) Å and an interplanar distance of 3.4038 (7) Å. researchgate.net Similar π-π stacking arrangements are expected for the 7-methoxy-1-methyl derivative, contributing to the stability of the crystal lattice.

Chromatographic Techniques for Purity and Batch Consistency

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound.

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. For N-alkylated isatins, a common mobile phase for TLC analysis is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v) on silica (B1680970) gel plates. mdpi.com The spots can be visualized under UV light.

For purification and more rigorous purity assessment, column chromatography, often using silica gel as the stationary phase, is employed. The choice of eluent would be optimized to achieve good separation from any starting materials or by-products.

High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative technique for determining the purity of the final compound and ensuring batch-to-batch consistency. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The retention time of the compound under specific conditions would be a key identifier.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for purity analysis, particularly for assessing the presence of volatile impurities. For isomeric methylisatins, GC-MS has been successfully used with specific temperature programming to achieve separation. scispace.comresearchgate.net

The choice of the specific chromatographic method and conditions would depend on the physical and chemical properties of this compound and the nature of the potential impurities.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method, leveraging the compound's moderate polarity.

Detailed Research Findings:

A gradient elution method is often preferred to ensure good resolution of the main compound from potential impurities and starting materials. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure sharp peak shapes, and an organic solvent such as acetonitrile or methanol. sielc.comsielc.com

Below is a representative data table outlining a hypothetical, yet scientifically plausible, set of HPLC conditions and system suitability parameters for the analysis of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 8.5 min |

System suitability tests are crucial to ensure the performance of the HPLC system. The following table presents typical acceptance criteria for such an analysis.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Repeatability (RSD of peak area for 6 injections) | ≤ 2.0% |

This method would be invaluable for assessing the purity of synthesized this compound, quantifying its concentration in reaction mixtures, and identifying the presence of any related impurities or unreacted starting materials.

In-Line FTIR Monitoring for Reaction Progress

In-line Fourier-Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of chemical reactions without the need for sample extraction. cam.ac.uk This non-destructive technique provides information about the disappearance of reactants and the formation of products and intermediates by tracking changes in the vibrational frequencies of functional groups. cam.ac.uk

Detailed Research Findings:

For the synthesis of this compound, in-line FTIR would be instrumental in monitoring the key chemical transformations. A plausible synthetic route could involve the N-methylation of 7-methoxy-1H-indole-2,3-dione. In this hypothetical reaction, an attenuated total reflectance (ATR) FTIR probe would be inserted directly into the reaction vessel.

The progress of the N-methylation reaction could be monitored by observing the following spectral changes:

Disappearance of the N-H stretch: The starting material, 7-methoxy-1H-indole-2,3-dione, would exhibit a characteristic N-H stretching vibration, typically in the region of 3200-3400 cm⁻¹. As the reaction proceeds and the nitrogen atom is methylated, the intensity of this peak would decrease.

Appearance of C-H stretches: The introduction of the methyl group would lead to the appearance of new C-H stretching and bending vibrations, although these might be masked by other C-H signals in the molecule and solvent.

Shifts in the C=O stretches: The two carbonyl groups of the isatin core typically show strong absorption bands in the region of 1700-1770 cm⁻¹. The electronic environment around these carbonyls would change upon N-methylation, potentially causing a slight shift in the position and intensity of these peaks.

The following data table illustrates the key infrared bands that would be monitored during such a reaction.

Table 3: Key FTIR Vibrational Frequencies for Reaction Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |

| N-H Stretch (Amide) | ~3300 | Decrease in intensity |

| C=O Stretch (Ketone) | ~1750 | Potential slight shift |

| C=O Stretch (Amide) | ~1720 | Potential slight shift |

By trending the intensity of these characteristic peaks over time, a real-time reaction profile can be generated. This allows for the precise determination of reaction endpoints, the identification of any stalled or incomplete reactions, and the potential detection of reaction intermediates. This level of process understanding is invaluable for ensuring consistent product quality and optimizing reaction conditions.

Theoretical and Computational Investigations of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focused solely on this compound could be identified. Research in this area often covers related isatin derivatives or other substituted indoles, but detailed analyses—including Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations—for this particular compound are not available in the reviewed literature.

Therefore, it is not possible to provide specific data on its geometry optimization, electronic structure, predicted spectroscopic parameters, Frontier Molecular Orbitals, Natural Bond Orbitals, global reactivity parameters, or molecular dynamics based on existing research findings. The content for the requested outline sections cannot be generated without fabricating data, which would compromise scientific accuracy.

Further research or original computational studies would be required to generate the specific data requested for this compound.

Theoretical and Computational Investigations of 7 Methoxy 1 Methyl 1h Indole 2,3 Dione

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Stability Studies

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical properties and biological function. Conformational analysis of 7-methoxy-1-methyl-1H-indole-2,3-dione involves identifying its stable structures (conformers) and understanding the energy barriers between them.

Computational methods such as molecular dynamics (MD) simulations and quantum mechanical calculations are employed to explore the conformational landscape. MD simulations can model the movement of atoms over time, revealing how the molecule flexes and changes shape in different environments. For related indole-2,3-dione (isatin) structures, studies have shown that the core bicyclic system is largely planar. However, the substituents—in this case, the N-methyl and 7-methoxy groups—can exhibit rotational freedom.

The orientation of the methoxy (B1213986) group relative to the indole (B1671886) ring is a key conformational variable. Theoretical calculations can determine the potential energy surface associated with the rotation around the aryl-O bond, identifying the most stable (lowest energy) orientations. These preferred conformations are influenced by steric hindrance and electronic effects, such as resonance between the oxygen lone pairs and the aromatic ring. The stability of different conformers is crucial as it dictates the most likely shape the molecule will adopt when interacting with a biological target.

Solvation Effects and Molecular Interactions

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuous medium), are used to predict how the solvent affects the molecule's conformation, stability, and reactivity.

The presence of polar groups, such as the two carbonyls and the methoxy group, allows for specific interactions like hydrogen bonding with protic solvents. In contrast, the indole ring provides a more hydrophobic surface, leading to different types of interactions in nonpolar environments. Computational studies can quantify the solvation free energy, providing a measure of how favorably the molecule interacts with a particular solvent. Research on related 1-methoxy-indole derivatives has demonstrated that the choice of solvent can dramatically alter reaction pathways, with polar aprotic solvents favoring different outcomes compared to less polar solvents. researchgate.net Understanding these effects is vital for predicting the compound's behavior in biological systems, where water is the primary solvent.

In silico Approaches for Biological Target Interaction Prediction

In silico methods are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins. These computational techniques can screen potential targets and predict binding modes, helping to prioritize experimental testing.

Molecular Docking Studies for Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cumhuriyet.edu.tr It is frequently used to predict the binding mode of small molecule drugs to their protein targets. In the context of this compound, docking studies can be performed against the active sites of various enzymes or receptors to identify potential biological targets.

Isatin (B1672199) and its derivatives are known to inhibit a range of enzymes, including kinases and cyclooxygenases (COX). mdpi.com Docking simulations would place the this compound molecule into the binding pocket of a target protein and score the different poses based on factors like binding free energy. For instance, studies on similar indole derivatives have successfully predicted interactions with targets like COX-2, STAT3, and TNF-α. nih.gov The results of such a study would highlight key interactions, such as hydrogen bonds between the carbonyl groups of the dione (B5365651) moiety and amino acid residues (e.g., Arg120 and Tyr355 in COX-2), or π-alkyl interactions between the indole ring and hydrophobic residues like Val523. mdpi.com

Below is a hypothetical data table illustrating typical results from a molecular docking study against potential protein targets.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, π-Alkyl |

| c-Jun N-terminal kinase (JNK1) | 4AWI | -7.9 | Met111, Gln117 | Hydrogen Bond, Hydrophobic |

| Caspase-3 | 2J32 | -7.2 | Arg207, Ser209 | Hydrogen Bond |

| Estrogen Receptor Alpha (ER-α) | 1A52 | -9.1 | Arg394, Glu353, Leu387 | Hydrogen Bond, Hydrophobic |

This table contains illustrative data based on studies of related compounds and does not represent experimentally verified results for this compound.

Pharmacophore Modeling and Lead Optimization

A pharmacophore is an abstract representation of the molecular features necessary for a molecule to exert a specific biological activity. dergipark.org.tr Ligand-based pharmacophore modeling can be used when the structure of the target protein is unknown. It involves aligning a set of active molecules and identifying the common chemical features—such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers—that are essential for activity. nih.gov

For a series of active isatin derivatives, a pharmacophore model might consist of two hydrogen bond acceptors (representing the carbonyl oxygens) and an aromatic ring feature. researchgate.net This model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. dergipark.org.tr Furthermore, once a lead compound like this compound is identified, the pharmacophore model can guide its optimization by suggesting structural modifications that better match the model's features to enhance potency and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Derivation via Computational Means

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how changes in molecular structure affect activity, QSAR models can predict the potency of novel compounds. nih.gov

For a series of analogs of this compound, a 3D-QSAR study would involve several steps. First, the molecules are aligned based on a common scaffold or a docking pose. Then, various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated for each molecule. researchgate.net Statistical methods are used to create a predictive model that correlates these descriptors with the experimentally measured biological activity (e.g., IC₅₀ values). nih.gov

Such a model for isatin derivatives could reveal, for example, that:

Increasing the steric bulk at a certain position might decrease activity, suggesting a constrained binding pocket.

Adding an electron-withdrawing group at another position could enhance activity, indicating a key electronic interaction with the target. mdpi.com

These computational SAR insights provide a rationale for the observed activities of existing compounds and offer clear guidance for designing new molecules with improved biological profiles. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Probes based on 7-Methoxy-1-methyl-1H-Indole-2,3-dione

The development of small-molecule fluorescent probes is crucial for visualizing and understanding biological processes in real-time. The isatin (B1672199) core has been identified as a potential building block for such probes. nih.gov While specific fluorescent probes based on this compound have not been extensively reported, the inherent properties of the isatin scaffold suggest a promising avenue for research.

Isatin derivatives can be incorporated into larger molecular structures, such as rhodamine-based hybrids, to create fluorescent sensors for specific analytes like metal ions. nih.gov The principle often involves a change in the fluorescence properties of the probe upon binding to the target. For this compound, the methoxy (B1213986) group could enhance the molecule's quantum yield and modulate its absorption and emission wavelengths, which are key characteristics for a fluorophore. Future research could focus on synthesizing conjugates of this isatin derivative with known fluorophores to develop "turn-on" or "turn-off" fluorescent probes for detecting specific ions, enzymes, or other biomolecules within a cellular environment.

Table 1: Potential Characteristics for Analytical Probes

| Feature | Potential Influence of this compound |

|---|---|

| Fluorescence | The methoxy group may enhance intrinsic fluorescence or modulate the properties of a conjugated fluorophore. |

| Selectivity | The specific substitution pattern could be tailored to create binding pockets for specific analytes. |

Integration of Synthetic and Computational Methodologies for Rational Design

The rational design of bioactive molecules is increasingly reliant on the synergy between synthetic chemistry and computational modeling. For isatin derivatives, computational tools like molecular docking and molecular dynamics simulations are employed to predict their binding affinity to specific biological targets, such as protein kinases. researchgate.netnih.gov This in silico approach allows for the pre-screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable pharmacokinetic profiles. jneonatalsurg.com

For this compound, computational studies could elucidate how the 7-methoxy and N-methyl groups influence its interaction with various enzyme active sites. For instance, molecular docking could predict the binding mode and affinity of this compound to targets like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Such studies provide insights into the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. This information is invaluable for rationally designing second-generation derivatives with improved activity and selectivity.

Table 2: Computational Approaches in Isatin Derivative Design

| Computational Method | Application in Rational Design | Key Insights |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. researchgate.net | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) and estimates binding affinity. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. researchgate.net | Assesses the stability of the ligand-protein complex and conformational changes. |

| ADMET Prediction | Estimates Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. jneonatalsurg.com | Helps in early-stage identification of candidates with favorable drug-like properties. |

Exploration of Isatin-Based Scaffolds in Advanced Materials Science Research

The application of isatin derivatives extends beyond biology into the realm of materials science. The rigid, planar structure and tunable electronic properties of the isatin core make it an attractive building block for novel organic materials. Research has demonstrated that isatin-based polymers can be synthesized and utilized in applications such as organic field-effect transistors (OFETs). rsc.org

Bis-isatin-based monomers can be polymerized to create π-conjugated polymers. The electronic properties of these polymers, such as their HOMO/LUMO energy levels, can be fine-tuned by chemical modification of the isatin scaffold. rsc.org The introduction of a 7-methoxy group into the isatin unit of such a polymer would be expected to raise the HOMO level due to its electron-donating nature, thereby altering the material's charge transport characteristics. Future research could explore the synthesis and characterization of polymers incorporating this compound to develop new semiconducting materials for flexible electronics and optoelectronic devices. Another area of interest is the development of bio-based antimicrobial polymers, where isatin functionalities can be incorporated into polymer structures to impart antimicrobial properties. lu.se

Table 3: Isatin Derivatives in Materials Science

| Material Type | Potential Application | Role of Isatin Scaffold |

|---|---|---|

| π-Conjugated Polymers | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics nih.govrsc.org | Provides a rigid, planar, and electronically tunable building block. |

| Antimicrobial Polymers | Biomedical materials, coatings lu.se | Acts as the active antimicrobial moiety. |

| Corrosion Inhibitors | Metal surface protection nih.gov | Forms a protective layer on metal surfaces. |

Unexplored Reactivity Patterns and Transformation Pathways

The isatin scaffold is known for its rich and diverse reactivity. The vicinal C2 and C3 carbonyl groups are key to its chemical transformations. The C3-carbonyl is particularly electrophilic and susceptible to nucleophilic attack, forming the basis for the synthesis of a vast library of derivatives, including Schiff bases and spirocyclic compounds. irapa.org The N-H group can be readily alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, typically at the C5 and C7 positions. benthamscience.com

For this compound, the presence of the N-methyl group precludes reactions at this site. However, the electron-donating 7-methoxy group is expected to activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the C6 position. This could be exploited for further functionalization of the molecule. The inherent reactivity of the C3-carbonyl remains a key site for transformations. Unexplored pathways could include novel multicomponent reactions, cycloadditions, or ring-expansion reactions specifically tailored to leverage the electronic influence of the 7-methoxy group. Investigating these pathways could lead to the discovery of novel heterocyclic systems with unique chemical and biological properties.

Mechanistic Studies of Emerging Biological Activities

Isatin and its derivatives are reported to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. nih.gov The mechanism of action often involves the inhibition of specific enzymes, such as protein kinases or the disruption of cellular processes like microtubule polymerization. researchgate.netnih.gov For example, certain N-substituted isatins have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization and mitotic arrest in cancer cells. researchgate.net

For this compound, mechanistic studies would be essential to understand its potential biological effects. The substitution pattern could confer selectivity for certain biological targets. For instance, the 7-methoxy group could form specific hydrogen bonds or hydrophobic interactions within an enzyme's active site, enhancing binding affinity. Future research should focus on screening this compound against a panel of biological targets, such as various kinases, to identify potential activities. Subsequent mechanistic studies, including enzyme kinetics, cellular assays, and structural biology, would be crucial to elucidate its mode of action at the molecular level. Such studies are vital for validating its potential as a lead compound for drug discovery. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.